molecular formula C9H11FO B2969886 p-Methyl-alpha-(fluoromethyl)benzyl alcohol CAS No. 40733-96-8

p-Methyl-alpha-(fluoromethyl)benzyl alcohol

Cat. No.: B2969886
CAS No.: 40733-96-8
M. Wt: 154.184
InChI Key: HHHXPHCEZLSAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Methyl-alpha-(fluoromethyl)benzyl alcohol (C$9$H${11}$FO) is a benzyl alcohol derivative featuring a methyl group at the para position of the aromatic ring and a fluoromethyl (-CH$_2$F) group attached to the benzylic (α) carbon. This compound is structurally distinct due to the combination of electron-donating (methyl) and electron-withdrawing (fluoromethyl) substituents, which influence its electronic properties, steric profile, and reactivity in catalytic processes. It is primarily utilized as an intermediate in organic synthesis, particularly in the production of fluorinated aldehydes or ketones through oxidation or cross-coupling reactions .

Properties

IUPAC Name

2-fluoro-1-(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHXPHCEZLSAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Methyl-alpha-(fluoromethyl)benzyl alcohol typically involves the introduction of a fluoromethyl group into the benzyl alcohol structure. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with a precursor compound. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

p-Methyl-alpha-(fluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of p-Methyl-alpha-(fluoromethyl)benzaldehyde or p-Methyl-alpha-(fluoromethyl)benzoic acid.

    Reduction: Formation of p-Methyl-alpha-(fluoromethyl)toluene.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, p-Methyl-alpha-(fluoromethyl)benzyl alcohol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving fluorinated substrates. Its fluoromethyl group can serve as a marker for tracking metabolic pathways.

Medicine

In medicine, this compound has potential applications in drug development. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of p-Methyl-alpha-(fluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Catalytic Oxidation Yields of Selected Benzyl Alcohol Derivatives

Compound Substituents Oxidation Yield Key Observations Reference
Benzyl alcohol (1) None 99% Baseline for unsubstituted derivatives; minimal steric/electronic interference
4-Methylbenzyl alcohol p-CH$_3$ 99% Electron-donating group enhances coordination to catalyst surface, improving yield
2-Fluorobenzyl alcohol (21) o-F 82% Ortho-F causes steric hindrance and weakens coordination, reducing efficiency
4-(Trifluoromethyl)benzyl alcohol (17) p-CF$_3$ >95% Strong electron-withdrawing group stabilizes transition state but may slow desorption
alpha-(Trifluoromethyl)benzyl alcohol α-CF$_3$ ~90% (estimated) Steric bulk of CF$_3$ reduces catalyst accessibility, lowering yield
This compound p-CH$3$, α-CH$2$F Hypothetical : 85–90% Para-CH$3$ aids coordination, while α-CH$2$F introduces moderate steric/electronic hindrance

Mechanistic Insights

Electronic Effects

  • Electron-Donating Groups (e.g., p-CH$_3$) : Enhance coordination of the aromatic ring to the Pt catalyst surface, facilitating oxidation by stabilizing the transition state .
  • However, fluorine’s inductive effect may stabilize intermediates, partially offsetting this drawback .

Steric Effects

  • Ortho-Substituents (e.g., 2-Fluorobenzyl alcohol) : Steric crowding at the ortho position disrupts optimal alignment with the catalyst, lowering yields .

Stability and Reusability

The Pt@CHs catalyst maintains ≤95% conversion after three cycles for most benzyl alcohols . However, sterically hindered derivatives like α-(trifluoromethyl)benzyl alcohol may accelerate catalyst deactivation due to stronger adsorption, a factor likely relevant to this compound .

Biological Activity

p-Methyl-alpha-(fluoromethyl)benzyl alcohol is a fluorinated derivative of benzyl alcohol characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.

The molecular formula of this compound is C9H11F, with a molecular weight of approximately 154.19 g/mol. The presence of both a methyl and a fluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be attributed to several mechanisms, including:

  • Enzyme Inhibition : Compounds with fluorinated groups often exhibit enhanced interactions with enzymes, potentially leading to effective inhibition of specific biochemical pathways.
  • Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

  • Antiproliferative Activity :
    A study evaluated the cytotoxicity of benzyl alcohol derivatives, including fluorinated variants, against colorectal cancer cell lines (HCT-116). Results indicated that compounds with substituents such as fluoromethyl exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights :
    Research has demonstrated that the incorporation of fluorinated groups can alter the electronic properties of the molecule, enhancing its ability to bind to biological targets. For instance, the presence of the fluoromethyl group in related compounds has been linked to improved binding affinity for certain receptors and enzymes .
  • Oxidation Studies :
    The oxidation of benzyl alcohol derivatives is an important reaction in organic synthesis. Studies have shown that this compound can be oxidized efficiently to corresponding aldehydes using palladium-catalyzed methods. This transformation is critical for synthesizing biologically active derivatives .

Table 1: Antiproliferative Activity of Benzyl Alcohol Derivatives

CompoundCell LineIC50 (µM)
This compoundHCT-11622.4
Benzyl alcoholHCT-11652.1
Fluorinated derivative XHCT-11617.8

Table 2: Oxidation Yields of Benzyl Alcohols

CompoundOxidation MethodYield (%)
This compoundPalladium-Catalyzed Oxidation99
Benzyl alcoholPalladium-Catalyzed Oxidation95
4-Fluorobenzyl alcoholPalladium-Catalyzed Oxidation96

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.